1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol
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Overview
Description
1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is an organic compound with the molecular formula C11H17NOS2. It features a pyrrolidine ring, a thienylthio group, and a hydroxyl group, making it a compound of interest in various fields of scientific research .
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the thienylthio group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The thienylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol include:
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound features a pyrrole ring and a ketone group, differing from the hydroxyl and thienylthio groups in the target compound.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring and a boronic acid ester group, making it structurally distinct from the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS2/c13-10(8-12-5-1-2-6-12)9-15-11-4-3-7-14-11/h3-4,7,10,13H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHWTMTUBNYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CSC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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